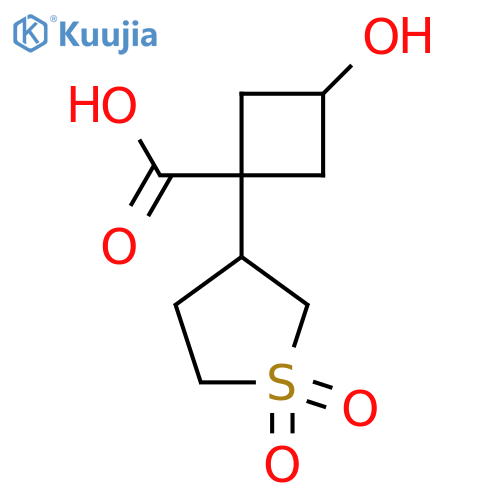Cas no 2229104-30-5 (1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

2229104-30-5 structure
商品名:1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-2001703
- 2229104-30-5
-
- インチ: 1S/C9H14O5S/c10-7-3-9(4-7,8(11)12)6-1-2-15(13,14)5-6/h6-7,10H,1-5H2,(H,11,12)
- InChIKey: SQNXWHPDXZRMSV-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C1)C1(C(=O)O)CC(C1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 234.05619472g/mol
- どういたいしつりょう: 234.05619472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 100Ų
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001703-0.5g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-5.0g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 5g |
$4972.0 | 2023-05-31 | ||
| Enamine | EN300-2001703-1g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 1g |
$1714.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-10g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 10g |
$7373.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-2.5g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 2.5g |
$3362.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-0.1g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.1g |
$1508.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-0.05g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-0.25g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-2001703-1.0g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 1g |
$1714.0 | 2023-05-31 | ||
| Enamine | EN300-2001703-10.0g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 10g |
$7373.0 | 2023-05-31 |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
2229104-30-5 (1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
